3,5-Dinitrosalicylaldehyde

Descripción general

Descripción

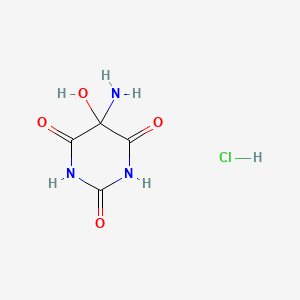

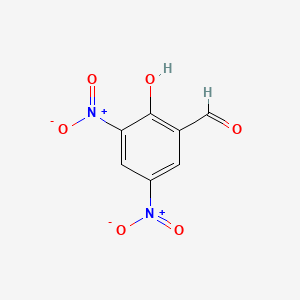

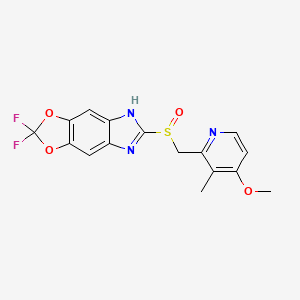

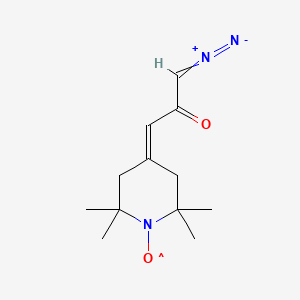

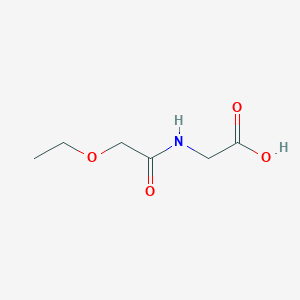

3,5-Dinitrosalicylaldehyde (C7H4N2O6) is an aromatic compound . It is used to produce 3-(2-hydroxy-3,5-dinitro-phenyl)-propenal with acetaldehyde . It has also been used in the preparation of salicyldimine ligand via Schiff base condensation with allyl-substituted aniline, 3-hydroxycoumarins2, chromogenic proteinase substrates, and ruthenium (II) chiral Schiff base complexes .

Molecular Structure Analysis

The molecular structure of 3,5-Dinitrosalicylaldehyde consists of several H-bonding domains which provide interesting intra and intermolecular H-bonded networks . Its crystal packing along the b crystallographic axis using H-bonding interactions provides a fascinating helical structure .

Physical And Chemical Properties Analysis

3,5-Dinitrosalicylaldehyde has a molecular weight of 212.12 g/mol . It has one hydrogen bond donor and six hydrogen bond acceptors . Its exact mass and monoisotopic mass are 212.00693585 g/mol .

Aplicaciones Científicas De Investigación

Synthesis of Schiff Bases

3,5-Dinitrosalicylaldehyde: is utilized in the synthesis of Schiff bases through condensation reactions with various amines. These Schiff bases have significant applications in analytical chemistry as they form complexes with metals, which can be used for catalysis, enzyme inhibition, and as ligands in coordination chemistry .

Chromogenic Substrates for Protease Detection

This compound is employed in the preparation of chromogenic substrates that are used to detect and quantify protease activity. The colorimetric change upon protease action allows for easy monitoring of enzyme kinetics and is valuable in pharmaceutical research and diagnostics .

Preparation of 3-Hydroxycoumarins

In organic synthesis, 3,5-Dinitrosalicylaldehyde is a precursor for the preparation of 3-hydroxycoumarins. These compounds are of interest due to their potential pharmacological activities, including anticoagulant, antiviral, and anticancer properties .

Production of Propenal Derivatives

The aldehyde group of 3,5-Dinitrosalicylaldehyde reacts with acetaldehyde to produce 3-(2-hydroxy-3,5-dinitrophenyl)-propenal. This reaction showcases the compound’s role in the synthesis of more complex organic molecules, which can have various industrial and research applications .

Development of Chiral Schiff Base Complexes

3,5-Dinitrosalicylaldehyde: is instrumental in the development of chiral Schiff base complexes with ruthenium(II). These complexes are studied for their enantioselective catalytic properties, which are crucial in producing optically active pharmaceuticals .

Analytical Reagent for Aldehyde and Ketone Determination

Due to its chemical reactivity, 3,5-Dinitrosalicylaldehyde is used as an analytical reagent for the determination of aldehydes and ketones in various samples. Its ability to form colored adducts with these compounds makes it a valuable tool in analytical chemistry .

Ligand Synthesis for Coordination Compounds

The compound serves as a starting material for the synthesis of ligands that form coordination compounds with transition metals. These coordination compounds have diverse applications, ranging from catalysis to materials science .

Research on Nitroaromatic Compounds

As a nitroaromatic compound itself, 3,5-Dinitrosalicylaldehyde is used in research to understand the behavior of this class of compounds, which includes studying their environmental impact, degradation pathways, and potential use in explosives detection .

Mecanismo De Acción

Target of Action

It is known to be used in the preparation of various compounds such as salicyldimine ligand via schiff base condensation with allyl-substituted aniline .

Mode of Action

It is used to produce 3-(2-hydroxy-3,5-dinitro-phenyl)-propenal with acetaldehyde . This suggests that it may interact with its targets through a condensation reaction, leading to the formation of new compounds.

Biochemical Pathways

It has been used in the preparation of chromogenic proteinase substrates , indicating that it may play a role in proteinase-related biochemical pathways.

Result of Action

Its use in the preparation of various compounds suggests that it may have a role in facilitating chemical reactions at the molecular level .

Safety and Hazards

3,5-Dinitrosalicylaldehyde can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Propiedades

IUPAC Name |

2-hydroxy-3,5-dinitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-3-4-1-5(8(12)13)2-6(7(4)11)9(14)15/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJXIBHYDIMYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062434 | |

| Record name | Benzaldehyde, 2-hydroxy-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dinitrosalicylaldehyde | |

CAS RN |

2460-59-5 | |

| Record name | 3,5-Dinitrosalicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2460-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitrosalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002460595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2-hydroxy-3,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2-hydroxy-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitrosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3,5-Dinitrosalicylaldehyde interact with metal ions, and what are the structural characteristics of these interactions?

A1: 3,5-Dinitrosalicylaldehyde acts as a tridentate ligand, coordinating with metal ions through its oxygen and nitrogen atoms. This forms complexes with square planar or distorted square planar geometry around the metal center. [] For instance, in a nickel(II) complex, the average Ni–O bond length was observed to be 2.016(2) Å, while the average Ni–N bond length was 2.13(3) Å. [] The nitro groups on the 3,5-Dinitrosalicylaldehyde influence the electron distribution within the molecule, impacting its binding affinity and geometry. []

Q2: How is 3,5-Dinitrosalicylaldehyde used in the preparation of proteinase substrates?

A2: While the provided abstracts lack information on this specific application of 3,5-Dinitrosalicylaldehyde, one abstract mentions the use of 3,5-Dinitrosalicylaldehyde in preparing energetic materials through condensation reactions with picryl chloride. [] Further research is necessary to explore potential applications of 3,5-Dinitrosalicylaldehyde in proteinase substrate development.

Q3: What are the catalytic properties of cobalt(III) complexes containing 3,5-Dinitrosalicylaldehyde?

A3: Research indicates that cobalt(III) complexes incorporating a 3,5-Dinitrosalicylaldehyde moiety, when immobilized on terpolymers, exhibit catalytic activity in the addition of carboxylic acids to terminal epoxides. [] Interestingly, this study found that the presence of 3,5-Dinitrosalicylaldehyde resulted in lower catalytic activity compared to other substituted salicylaldehyde derivatives. [] The study highlights the impact of substituents on the catalytic efficiency of these complexes.

Q4: Are there any computational studies exploring the properties of 3,5-Dinitrosalicylaldehyde-derived compounds?

A4: Yes, computational chemistry tools have been employed to study energetic materials derived from 3,5-Dinitrosalicylaldehyde. [] Researchers utilized Gaussian 09 software to calculate the theoretical standard formation enthalpy of a 3,5-Dinitrosalicylaldehyde-based energetic compound. [] This theoretical value, used to determine the theoretical explosion enthalpy, showed good agreement with experimental data obtained through differential scanning calorimetry. [] This demonstrates the potential of computational methods for predicting the properties of these compounds.

Q5: What are the implications of the structure of 3,5-Dinitrosalicylaldehyde-derived Schiff bases on their copper(II) complexes?

A5: While not directly addressed in the abstracts provided, the synthesis and characterization of copper(II) complexes with Schiff bases derived from 3,5-Dinitrosalicylaldehyde and dehydroabietylamine were explored. [] The study primarily focuses on spectroscopic characterization using techniques like elemental analysis, infrared spectroscopy, and nuclear magnetic resonance (NMR). [] Further research is needed to understand the structure-activity relationships and potential applications of these copper(II) complexes.

Q6: How do nickel(II) complexes with 3,5-Dinitrosalicylaldehyde-based ligands interact with viruses like SARS-CoV-2 and HIV?

A6: Molecular docking studies were conducted to investigate the potential of nickel(II) complexes incorporating 3,5-Dinitrosalicylaldehyde-based ligands as antiviral agents against SARS-CoV-2 and HIV. [] These in silico analyses revealed promising binding energies of the complexes to the main protease of SARS-CoV-2 (PDB ID: 7O46) and HIV (PDB ID: 1UUI). [] The binding energies observed were even higher than those reported for established anti-SARS-CoV-2 drugs like chloroquine, hydroxychloroquine, and remdesivir. [] While further in vitro and in vivo studies are necessary, these findings suggest the potential of 3,5-Dinitrosalicylaldehyde-based nickel(II) complexes as therapeutic candidates for viral infections.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Bicyclo[2.2.1]heptanylidene)ethanamine](/img/structure/B1217550.png)

![1-Ethyl-1,2,3,4,4a,5,5a,9a-octahydrobenzo[g]quinoline-6,7-diol](/img/structure/B1217556.png)